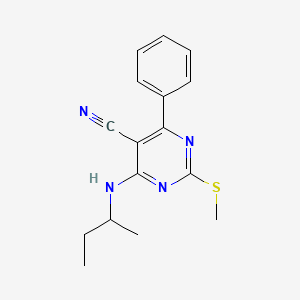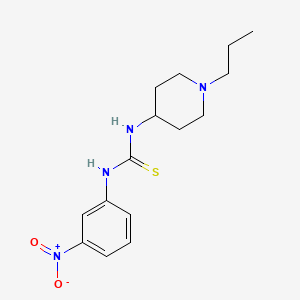
4-(sec-butylamino)-2-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile
Overview
Description
4-(sec-butylamino)-2-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as Sunitinib, which is a tyrosine kinase inhibitor used for the treatment of cancer.
Mechanism of Action
Sunitinib inhibits the activity of receptor tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastasis. By targeting multiple receptors, Sunitinib has a broad-spectrum anti-tumor effect. It also inhibits the activity of c-KIT, which is involved in the development of gastrointestinal stromal tumors.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a significant effect on tumor growth and angiogenesis. It inhibits the proliferation of tumor cells and induces apoptosis. Sunitinib also reduces the formation of new blood vessels, which is essential for tumor growth. In addition, Sunitinib has been shown to have an effect on the immune system by increasing the number of immune cells and their activity.
Advantages and Limitations for Lab Experiments
The advantages of using Sunitinib in lab experiments include its broad-spectrum anti-tumor effect, its ability to inhibit multiple receptor tyrosine kinases, and its potential applications in cancer treatment. However, the limitations of using Sunitinib in lab experiments include its high cost, potential toxicity, and the need for careful monitoring of dosage and administration.
Future Directions
There are several future directions related to 4-(sec-butylamino)-2-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile. One potential direction is the development of new tyrosine kinase inhibitors that target specific receptors. Another direction is the investigation of Sunitinib's potential applications in the treatment of other types of cancer. Additionally, there is a need for further research on the mechanism of action of Sunitinib and its potential side effects.
Conclusion:
In conclusion, 4-(sec-butylamino)-2-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound with significant potential in cancer treatment. Its broad-spectrum anti-tumor effect, ability to inhibit multiple receptor tyrosine kinases, and potential applications in cancer treatment make it a promising candidate for further research. However, there is a need for further research on the mechanism of action of Sunitinib and its potential side effects.
Scientific Research Applications
4-(sec-butylamino)-2-(methylthio)-6-phenyl-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in cancer treatment. It is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
properties
IUPAC Name |
4-(butan-2-ylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-4-11(2)18-15-13(10-17)14(19-16(20-15)21-3)12-8-6-5-7-9-12/h5-9,11H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFXUNASIJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4719618.png)
![dimethyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4719630.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4719632.png)
![2-{[(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B4719640.png)
![5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4719646.png)


![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4719669.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4719673.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4719689.png)
![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4719697.png)
![(4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4719707.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4719730.png)